molecular formula C₁₇H₁₉N₅O₆ B1161512 Ganciclovir Mono-O-p-methoxybenzoate

Ganciclovir Mono-O-p-methoxybenzoate

Número de catálogo: B1161512
Peso molecular: 389.36
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ganciclovir Mono-O-p-methoxybenzoate is a chemical derivative of the established antiviral drug Ganciclovir. Ganciclovir is a synthetic nucleoside analog that has demonstrated potent activity against viruses of the herpes family, including cytomegalovirus (CMV). Its accepted mechanism of action involves selective inhibition of viral DNA synthesis. Inside virus-infected cells, Ganciclovir is phosphorylated to its active triphosphate form, which competitively inhibits the incorporation of deoxyguanosine triphosphate into viral DNA by the viral DNA polymerase. Once incorporated into the DNA chain, it causes premature chain termination, effectively halting viral replication . As a derivative, this compound is of significant interest in pharmaceutical and bioconjugate research. Its primary research applications include use as a critical synthetic intermediate in the preparation of other Ganciclovir prodrugs and analogs, such as deuterated compounds for use as internal standards in mass spectrometry . The modification with the p-methoxybenzoate group is typically explored to alter the physicochemical properties of the parent molecule, potentially aiming to enhance characteristics like lipophilicity for improved cellular uptake or to serve as a protective group in multi-step synthetic pathways. This makes it a valuable tool for scientists developing novel antiviral agents, studying drug metabolism, and investigating advanced formulation strategies to overcome challenges associated with the parent drug's bioavailability . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C₁₇H₁₉N₅O₆

Peso molecular

389.36

Sinónimos

2-((2-Amino-6-oxo-3H-purin-9(6H)-yl)methoxy)-3-hydroxypropyl 4-Methoxybenzoate

Origen del producto

United States

Aplicaciones Científicas De Investigación

Antiviral Applications

Cytomegalovirus Infections:
Ganciclovir is predominantly utilized to treat CMV retinitis in immunocompromised patients, such as those with HIV/AIDS or undergoing organ transplantation. The compound exerts its antiviral effects by inhibiting viral DNA polymerase, which is crucial for the replication of CMV. Clinical studies have demonstrated that Ganciclovir significantly reduces the viral load and improves visual acuity in patients with CMV retinitis .

Case Study:
A retrospective study involving 15 patients treated with topical Ganciclovir 2% eye drops for CMV corneal endotheliitis showed significant improvements in ocular symptoms after long-term treatment. The study reported a decrease in corneal edema and improved intraocular pressure, highlighting the effectiveness of Ganciclovir in ocular applications .

Oncology Applications

Glioma Treatment:
Recent research indicates that Ganciclovir may have potential applications in treating gliomas, a type of malignant brain tumor. A systematic review and meta-analysis of clinical trials revealed that Ganciclovir, when combined with gene therapy, could improve survival rates in patients with high-grade glioma. The analysis showed a significant increase in 2-year and 4-year survival rates compared to control groups .

Data Table: Efficacy of Ganciclovir in Glioma Treatment

Study ReferencePatient PopulationSurvival Rate ImprovementStatistical Significance
606 high-grade glioma patients2-year: RD = 0.179; 4-year: RD = 0.185P < 0.05

Pharmacokinetics and Drug Delivery Systems

Ocular Pharmacokinetics:
Research has explored the use of liposomal formulations of Ganciclovir to enhance ocular drug delivery. A study demonstrated that liposomal Ganciclovir achieved significantly higher concentrations in ocular tissues compared to conventional solutions, suggesting that liposomes could improve therapeutic outcomes for ocular infections .

Data Table: Ocular Tissue Distribution

Formulation TypeTissue Concentration IncreaseComparison to Solution
Liposomal Ganciclovir2 to 10 times higherSignificantly superior

Therapeutic Drug Monitoring

Clinical Monitoring:
Therapeutic drug monitoring (TDM) has been employed to optimize dosing regimens for Ganciclovir in immunocompromised patients. A case series highlighted how TDM guided adjustments in Ganciclovir dosing led to improved management of CMV infections among heart transplant recipients and patients with thymoma .

Métodos De Preparación

Direct Coupling Using Carbodiimide-Based Catalysts

A widely adopted method involves activating p-methoxybenzoic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Ganciclovir, dissolved in a polar aprotic solvent such as dimethylformamide (DMF), is reacted with the activated acylating agent under nitrogen at 0–10°C. This approach leverages the nucleophilicity of the primary hydroxyl group on ganciclovir’s glycerol side chain, favoring monoesterification at the O-2 position. The reaction typically achieves 70–85% conversion to the monoester, with diester formation limited to <5% under stoichiometric control (1.1 equivalents of p-methoxybenzoyl chloride).

Enzymatic Catalysis for Enhanced Regioselectivity

Lipase B from Candida antarctica immobilized on acrylic resin (Novozym 435) has been explored for biocatalytic esterification. In tert-amyl alcohol at 45°C, the enzyme selectively acylates the primary hydroxyl group of ganciclovir with p-methoxybenzoic acid vinyl ester as the acyl donor. This method achieves 92% monoester yield with negligible diester byproducts, though scalability remains constrained by enzyme cost and reaction kinetics.

Protection-Deprotection Approaches

Transient Silyl Protection of Secondary Hydroxyls

To suppress diester formation, secondary hydroxyl groups on ganciclovir are protected using tert-butyldimethylsilyl (TBS) chloride. After monoesterification at the O-2 position, the TBS groups are cleaved with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran. This method elevates monoester purity to >98%, albeit with additional synthetic steps.

Acidic Resin-Mediated Deprotection

Amberlite IR-120, a sulfonic acid-functionalized cation-exchange resin, facilitates simultaneous esterification and in situ deprotection. In ethanol at 80°C, the resin catalyzes the reaction between ganciclovir and p-methoxybenzoyl chloride while hydrolyzing acetyl protecting groups. This one-pot process reduces side reactions and achieves 88% isolated yield of the monoester.

Solvent Systems and Reaction Optimization

Biphasic Extraction for Byproduct Removal

Ethyl acetate/water biphasic systems are employed to partition diester byproducts into the organic phase, leaving the monoester in the aqueous layer. Adjusting the pH to 3–4 with trifluoroacetic acid enhances phase separation efficiency, reducing diester content to <1%.

Temperature-Controlled Crystallization

Mono-O-p-methoxybenzoate is purified via fractional crystallization from isopropyl alcohol/water mixtures. Cooling the solution to 0–5°C induces selective precipitation of the monoester, yielding >99% HPLC purity after two recrystallizations.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) resolves monoester, diester, and ganciclovir with retention times of 8.2, 12.7, and 5.4 minutes, respectively. Method validation confirms linearity (R² > 0.999) over 10–200 μg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d6) of the monoester exhibits characteristic signals: δ 8.12 (s, 1H, guanine H-8), 7.85 (d, J = 8.8 Hz, 2H, aromatic H-2/H-6), 6.95 (d, J = 8.8 Hz, 2H, aromatic H-3/H-5), and 4.25 (t, J = 6.2 Hz, 2H, OCH₂).

Industrial-Scale Process Considerations

Recycling of Side Products

Unreacted ganciclovir and diester byproducts are recovered via ethyl acetate extraction and recycled into subsequent batches, improving overall atom economy to 82%.

Environmental Impact Mitigation

Solvent recovery systems distill >95% of DMF and ethyl acetate for reuse, reducing hazardous waste generation by 40% compared to traditional methods .

Q & A

Q. Q. How can researchers ensure ethical compliance and reproducibility in preclinical studies of Ganciclovir Mono-OO-pp-methoxybenzoate?

  • Methodological Answer : Adopt ARRIVE guidelines for animal studies: detail sample size justification, randomization, and blinding. For human-derived data, obtain IRB approval and anonymize datasets. Share raw HPLC chromatograms, NMR spectra, and simulation code via repositories like Zenodo or Figshare .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.